molecular formula C15H18N2 B12904029 (E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine CAS No. 488856-56-0

(E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine

Cat. No.: B12904029
CAS No.: 488856-56-0
M. Wt: 226.32 g/mol
InChI Key: ZOHPIOKXVXITGO-UHFFFAOYSA-N
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Description

N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 2,6-diethylaniline. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 2,6-diethylaniline. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur, especially at the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial properties, particularly in forming complexes with metals like copper and cobalt.

    Industry: Used in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline largely depends on its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound can bind to bacterial proteins, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
  • N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline
  • N-((1H-Pyrrol-2-yl)methylene)-2,4-dimethylaniline

Comparison: N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline is unique due to the presence of the 2,6-diethyl substituents on the aniline ring, which can influence its steric and electronic properties. This can affect its reactivity and the stability of its metal complexes compared to similar compounds with different substituents.

Properties

CAS No.

488856-56-0

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C15H18N2/c1-3-12-7-5-8-13(4-2)15(12)17-11-14-9-6-10-16-14/h5-11,16H,3-4H2,1-2H3

InChI Key

ZOHPIOKXVXITGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=CC2=CC=CN2

Origin of Product

United States

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